Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone
Overview
Description
“Cyclopentyl 2-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898763-51-4. It has a molecular weight of 286.42 and its IUPAC name is cyclopentyl {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O/c1-19-10-12-20 (13-11-19)14-15-6-8-17 (9-7-15)18 (21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Ketones in Medicinal Chemistry
Ketones play a crucial role in medicinal chemistry, serving as essential intermediates in the synthesis of various therapeutic agents. The ketone functional group is versatile, allowing for numerous chemical modifications that can lead to the development of drugs with diverse pharmacological activities. For instance, ketamine, a well-known anesthetic, showcases the significance of ketones in drug development. Ketamine's pharmacokinetics and pharmacodynamics have been extensively studied, revealing its potential beyond anesthesia, such as in pain therapy and treatment-resistant depression (Peltoniemi et al., 2016).
Piperazines in Drug Design
Piperazine derivatives are another critical class in medicinal chemistry, frequently appearing in the structure of drugs aimed at treating CNS disorders. The versatility of the N-phenylpiperazine scaffold has been highlighted in various studies, suggesting its utility in developing new therapeutic agents beyond CNS applications (Maia et al., 2012). These compounds' ability to interact with multiple receptors and enzymes makes them valuable tools in drug discovery and development.
Applications in Catalysis
Transition-metal complexes involving ketone and piperazine derivatives have found applications in catalysis, which is fundamental in synthesizing pharmaceuticals and other chemicals. For example, N-heterocyclic silylene (NHSi) complexes have shown promise in various catalytic transformations, indicating the potential of ketone and piperazine derivatives in facilitating novel catalytic processes (Blom et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
cyclopentyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-16-8-4-5-9-17(16)18(21)15-6-2-3-7-15/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNMILPIGPLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643905 | |
Record name | Cyclopentyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-63-5 | |
Record name | Cyclopentyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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